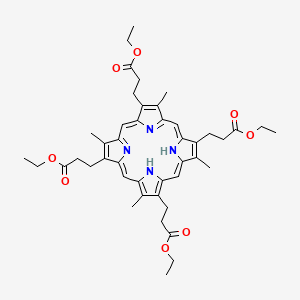
Tetraethyl 2,7,12,17-tetramethyl-21H,23H-porphine-3,8,13,18-tetrapropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Coproporphyrin I tetraethyl ester from bovine porphyric feces: is a synthetic derivative of coproporphyrin I, a type of porphyrin. Porphyrins are organic compounds that play a crucial role in various biological processes, including the formation of heme, which is essential for oxygen transport in blood. This compound is particularly derived from bovine sources and is used extensively in scientific research due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of coproporphyrin I tetraethyl ester typically involves the esterification of coproporphyrin I. The process begins with the extraction of coproporphyrin I from bovine porphyric feces. The extracted compound is then subjected to esterification using ethanol and an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction is monitored until the desired ester is formed .
Industrial Production Methods: Industrial production of coproporphyrin I tetraethyl ester follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring systems to ensure the purity and yield of the product. The esterification reaction is optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Coproporphyrin I tetraethyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different porphyrin derivatives.
Reduction: Reduction reactions can convert it back to its parent porphyrin form.
Substitution: It can undergo substitution reactions where the ester groups are replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions
Major Products: The major products formed from these reactions include various porphyrin derivatives, which are useful in different scientific applications .
Scientific Research Applications
Coproporphyrin I tetraethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other porphyrin compounds.
Biology: It serves as a model compound for studying heme biosynthesis and metabolism.
Medicine: It is used in photodynamic therapy for treating certain types of cancer.
Industry: It is employed in the development of dyes and pigments due to its photochemical properties
Mechanism of Action
The mechanism of action of coproporphyrin I tetraethyl ester involves its interaction with various biological molecules. It primarily targets enzymes involved in heme biosynthesis, such as uroporphyrinogen decarboxylase. By inhibiting these enzymes, it affects the production of heme and other related compounds. This mechanism is utilized in photodynamic therapy, where the compound is activated by light to produce reactive oxygen species that can kill cancer cells .
Comparison with Similar Compounds
Protoporphyrin IX: Another porphyrin derivative used in similar applications.
Uroporphyrin I: A precursor in the heme biosynthesis pathway.
Hematoporphyrin: Used in photodynamic therapy and as a diagnostic agent
Uniqueness: Coproporphyrin I tetraethyl ester is unique due to its specific ester groups, which enhance its solubility and reactivity. This makes it particularly useful in various chemical and biological applications, distinguishing it from other porphyrin derivatives .
Properties
Molecular Formula |
C44H54N4O8 |
|---|---|
Molecular Weight |
766.9 g/mol |
IUPAC Name |
ethyl 3-[7,12,17-tris(3-ethoxy-3-oxopropyl)-3,8,13,18-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoate |
InChI |
InChI=1S/C44H54N4O8/c1-9-53-41(49)17-13-29-25(5)33-22-38-31(15-19-43(51)55-11-3)27(7)35(47-38)24-40-32(16-20-44(52)56-12-4)28(8)36(48-40)23-39-30(14-18-42(50)54-10-2)26(6)34(46-39)21-37(29)45-33/h21-24,45-46H,9-20H2,1-8H3 |
InChI Key |
STWWVBWEJXRNLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)OCC)C)CCC(=O)OCC)C)CCC(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















